N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide
Description
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2-oxoindole core linked to a 4-isopropyl-substituted benzene ring via a sulfonamide bridge. This structure places it within a broader class of sulfonamide-based compounds known for diverse biological activities, including kinase inhibition, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11(2)12-3-6-15(7-4-12)23(21,22)19-14-5-8-16-13(9-14)10-17(20)18-16/h3-9,11,19H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXFPVFQSCIKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of treating central nervous system (CNS) disorders and other therapeutic applications. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.
The compound has a molecular formula of and a molecular weight of approximately 441.55 g/mol. Its structure includes an indole moiety, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. A study highlighted the potential of indole derivatives in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound's structural modifications can lead to enhanced cytotoxicity against specific cancer types, making it a candidate for further development in oncology.
CNS Disorders
The compound has been investigated for its efficacy in treating CNS disorders. According to a patent document, derivatives of 2-oxoindoles are being explored for their neuroprotective effects and ability to modulate neurotransmitter systems. The specific sulfonamide structure may contribute to its ability to cross the blood-brain barrier and exert therapeutic effects.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Studies have focused on its interaction with key enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Biological Effects
| Study Reference | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Wu et al., 1999 | Benzene sulfonamide derivatives | Cardiovascular effects | Attenuated pulmonary hypertension in rats |
| Schwartz et al., 1995 | Sulfonamide derivative | Carbonic anhydrase inhibition | Effective in severe heart failure |
| Recent Study | Indole-sulfonamide derivatives | Anticancer | Significant cytotoxicity against multiple cell lines |
Research Findings
Recent studies have underscored the importance of structure-activity relationships (SAR) in determining the biological efficacy of this compound. Modifications to the indole ring or the sulfonamide group can significantly alter its pharmacological profile.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Enzyme Inhibition : Blocking key metabolic enzymes to disrupt cellular functions.
- Neurotransmitter Modulation : Affecting neurotransmitter levels to alleviate symptoms of CNS disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to several sulfonamide derivatives and kinase inhibitors. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Differences :
- The 2-oxoindole core in the target compound distinguishes it from benzimidazolone (VU0155056) and indazole () analogs. The indole’s planar structure may favor interactions with hydrophobic enzyme pockets, whereas benzimidazolone’s fused ring system in VU0155056 enhances rigidity and potency against phospholipase D (PLD) .
- Indazole derivatives () exhibit higher metabolic stability due to the nitrogen-rich heterocycle, but the target compound’s unsubstituted indole nitrogen (vs. 1-ethyl in F721-0023) may reduce steric hindrance, improving target binding .
Substituent Effects :
- The 4-isopropyl group on the benzene ring increases lipophilicity (clogP ≈ 3.5 estimated) compared to 4-methyl (F721-0023, clogP ≈ 2.8) or 4-chloro analogs. This could enhance blood-brain barrier penetration but may reduce aqueous solubility .
- N-Alkylation (e.g., 1-ethyl in F721-0023) is associated with prolonged half-life in vivo but may compromise target affinity due to steric effects .
Biological Activity: Unlike VU0155056, which shows nanomolar PLD inhibition (IC₅₀ = 3.8 nM), the target compound’s activity remains uncharacterized in the provided evidence. The sulfonamide group is a common pharmacophore in EGFR/PI3K inhibitors (e.g., Gsk1059615), implying possible overlap in mechanism .
Synthetic Considerations :
- The synthesis of similar compounds (e.g., ) employs CuI/DBU-mediated coupling, but the target compound’s isopropyl group may require tailored protecting strategies to avoid steric interference during sulfonamide formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
